molecular formula C16H26O3 B019785 juvenile hormone III CAS No. 22963-93-5

juvenile hormone III

Cat. No. B019785
CAS RN: 22963-93-5
M. Wt: 266.38 g/mol
InChI Key: QVJMXSGZTCGLHZ-HONBPKQLSA-N
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Description

Juvenile Hormone III (JH III) is a type of acyclic sesquiterpenoid that plays a crucial role in regulating various aspects of insect physiology . It ensures the growth of the larva while preventing metamorphosis . JH III is secreted by a pair of endocrine glands behind the brain called the corpora allata . It was first isolated in 1965 and its molecular structure was solved in 1967 .


Synthesis Analysis

JH III can be synthesized from farnesoic acid through two alternative pathways, one through methyl farnesoate and the other through juvenile hormone acid III . A sensitive and robust method has been developed to quantify the precursor, farnesoic acid (FA) and JH III in biological samples .


Molecular Structure Analysis

Being a sesquiterpenoid, JH III’s chemical structure differs significantly from the structure of other animal hormones . The chemical formula for JH III is C16H26O3 .


Chemical Reactions Analysis

The gas-phase dissociative behavior of JH III has been explored using tandem mass spectrometry combined with electrospray ionization to provide diagnostic fragment-ions for quantitative purposes .


Physical And Chemical Properties Analysis

JH III is a liquid with a concentration of ≥65% . Its empirical formula is C16H26O3 and its molecular weight is 266.38 .

Scientific Research Applications

  • Regulation of Gene Expression and Pheromone Biosynthesis in Insects : JH III increases HMG-R transcript levels in male Ips paraconfusus bark beetles, enhancing the isoprenoid pathway activity and pheromone production (Tittiger et al., 1999). Similarly, it regulates gene expression in the pine engraver beetle's midgut, affecting pheromone biosynthesis and sex differences in mevalonate pathway genes (Keeling et al., 2006).

  • Influence on Growth of Drosophila Imaginal Disc Cells : JH III can enhance the growth of Drosophila imaginal disc cells exposed to the moulting hormone, 20-hydroxyecdysone, even after exposure for 4 or 24 hours (Cottam & Milner, 1998).

  • Binding to Larval Fat Body Nuclei in Drosophila melanogaster : JH III binds to and stimulates RNA synthesis in larval fat body nuclei of Drosophila melanogaster, suggesting it may act through the nucleus for some of its effects (Shemshedini & Wilson, 1993).

  • Impact on Metamorphosis and Ovary Development in Stink Bugs : A novel juvenile hormone, JHSB(3), in Plautia stali inhibits metamorphosis in nymphs and stimulates ovary development in females and males, with the 2R,3S-configuration being more potent (Kotaki et al., 2011).

  • Quantitative Assays for Juvenile Hormones : A method provides sensitive and accurate quantification of juvenile hormones and their precursors in biological samples, with potential applications in insect reproduction, development, and behavior (Rivera-Perez et al., 2012).

  • Induction of Vitellogenin Gene Expression in Cockroaches : JH III rapidly induces vitellogenin gene expression in cockroaches, with 48-hour-old females being more sensitive and showing dose-dependent responses (Comas et al., 1999).

  • Role in Oocyte Growth and Gonotrophic Cycle in Cockroaches : JH III is present in the hemolymph of adult female cockroaches, indicating its role in oocyte growth and first gonotrophic cycle development (Camps et al., 1987).

  • JH III in Plant Defense Mechanisms : Insect juvenile hormone III is found in the Malaysian plant Cyperus iria, which may serve as a novel plant defense mechanism against insects by promoting larval retention and ovarian growth and maturation in adult insects (Toong et al., 1988).

Safety And Hazards

JH III may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJMXSGZTCGLHZ-HONBPKQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042659
Record name Juvenile hormone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate

CAS RN

22963-93-5
Record name (+)-Juvenile hormone III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22963-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Juvenile hormone III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022963935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Juvenile hormone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUVENILE HORMONE III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B74U6BJ6J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,950
Citations
YC Toong, DA Schooley, FC Baker - Nature, 1988 - nature.com
Juvenile hormones (JHs) are insect hormones which promote the retention of larval structures when present at larval–larval moults, but which also stimulate ovarian growth and …
Number of citations: 110 www.nature.com
MJ Villalobos-Sambucaro, M Nouzova, CE Ramirez… - Scientific reports, 2020 - nature.com
… Juvenile hormone III, the homolog found in most insects, was described in 1973 from the moth Manduca sexta 7 . Finally, two double-epoxidated compounds were later reported, JH III …
Number of citations: 28 www.nature.com
G Jones, M Wozniak, YX Chu, S Dhar… - Insect biochemistry and …, 2001 - Elsevier
… dUSP specifically bound juvenile hormone III (JH III), but not control farnesol or JH III acid, … Juvenile hormone III binding caused intramolecular changes in receptor conformation, and …
Number of citations: 112 www.sciencedirect.com
K Mori, H Mori - Tetrahedron, 1987 - Elsevier
Both the enantiomers (∼ 100% ee) of juvenile hormone III [methyl (2E, 6E)-10, 11-epoxy-3, 7, 11-trimethyl-2, 6-dodecadienoate, JH III) were synthesized employing (s)-3-hydroxy-2, 2 …
Number of citations: 65 www.sciencedirect.com
CM Yin, BX Zou, M Jiang, MF Li, W Qin… - Journal of Insect …, 1995 - Elsevier
… were determined as juvenile hormone III bisepoxide (JHB,), juvenile hormone III (JH III) and … Corpus allatum Diptera Juvenile hormone III (JH III) Juvenile hormone III bisepoxide (JHB,) …
Number of citations: 51 www.sciencedirect.com
CM Yin - Zoological Studies, 1994 - zoolstud.sinica.edu.tw
… by the addition of its 6th member, juvenile hormone III bisepoxide (JHB3). JHB3 is first … This substance is structurally identical to juvenile hormone III, except for the 6,7-epoxy group…
Number of citations: 24 zoolstud.sinica.edu.tw
C Helvig, JF Koener, GC Unnithan… - Proceedings of the …, 2004 - National Acad Sciences
… metabolizes methyl (2E,6E)-3,7,11-trimethyl-2,6-dodecatrienoate (methyl farnesoate) to methyl (2E,6E)-(10R)-10,11-epoxy-3,7,11-trimethyl-2,6-dodecadienoate [juvenile hormone III, …
Number of citations: 289 www.pnas.org
D Borovsky, DA Carlson, RG Hancock… - Insect biochemistry and …, 1994 - Elsevier
… between mosquito and Cecropia males is that, in the male mosquito, the CA and MAG have a complete isoprenoid or homoisoprenoid biosynthetic pathway for juvenile hormone III (…
Number of citations: 101 www.sciencedirect.com
F Lengyel, SA Westerlund, M Kaib - Journal of Chemical Ecology, 2007 - Springer
We investigated the influence of juvenile hormones (JH) on the composition of cuticular hydrocarbons (CHCs) and the division of labor in colonies of the African ant Myrmicaria …
Number of citations: 66 link.springer.com
Y Ando, K Matsumoto, K Misaki, G Mano… - General and …, 2020 - Elsevier
… In the present study, we detected methyl (2R,3S,10R)-2,3;10,11-bisepoxyfarnesoate, commonly named juvenile hormone III skipped bisepoxide (JHSB 3 ), in the culture media of the …
Number of citations: 15 www.sciencedirect.com

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